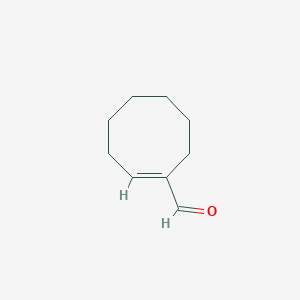
(E)-Cyclooct-1-enecarbaldehyde
Descripción general
Descripción
(E)-Cyclooct-1-enecarbaldehyde, also known as (E)-cyclohept-2-enecarbaldehyde, is a versatile and important organic compound in the field of organic chemistry. It is a cyclic aldehyde, meaning that it contains a ring of carbon atoms with a terminal aldehyde group. This compound has a variety of applications in organic synthesis, as well as in scientific research.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
One significant application of (E)-Cyclooct-1-enecarbaldehyde is in the synthesis of complex molecular structures. For instance, it has been used in the diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones, utilizing Prins cyclizations of enecarbamates. This process is notable for its stereoselective construction and has been applied in the formal synthesis of biologically important compounds like (+)-ratjadone A (Cossey & Funk, 2004).
Enantioselective Organocatalysis
The compound also finds use in enantioselective organocatalysis. A notable example is its role in the first highly enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes. This methodology has been used to synthesize complex molecules like (−)-isopulegol hydrate, (−)-cubebaol, and related compounds, demonstrating the versatility and effectiveness of (E)-Cyclooct-1-enecarbaldehyde in asymmetric synthesis (Hong et al., 2006).
Building Blocks in Organic Synthesis
Enecarbamates, closely related to (E)-Cyclooct-1-enecarbaldehyde, are described as versatile building blocks in organic synthesis. They have been extensively used in the synthesis of various biologically active molecules, showcasing the importance of such compounds in the development of new synthetic methodologies (Courant et al., 2015).
Application in Photochemistry
(E)-Cyclooct-1-enecarbaldehyde-related compounds have been explored in the field of photochemistry. For instance, Cyclooct-1-en-5-yne, a compound with a similar structure, demonstrated significant reactivity under photolysis, leading to the cleavage into smaller hydrocarbon segments. This highlights the potential of (E)-Cyclooct-1-enecarbaldehyde in studies related to photochemical reactions and photostability (Leupin & Wirz, 1978).
Designing Reactive Dienophiles
The compound has been instrumental in the design of reactive dienophiles, particularly in reactions like the tetrazine-trans-cyclooctene ligation. Enhanced reactivity in such ligations is crucial for applications in bioconjugation and materials science (Taylor et al., 2011).
Platinum-Catalyzed Cyclizations
(E)-Cyclooct-1-enecarbaldehyde derivatives have been used in platinum(II)-catalyzed cyclizations to form quaternary carbon centers. This application is significant in the creation of complex spiro-fused and other heterocyclic ring systems, demonstrating its utility in advanced organic synthesis (Harrison et al., 2007).
Propiedades
IUPAC Name |
(1E)-cyclooctene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOAAPYTXFCMK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C(=C\CC1)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Cyclooct-1-enecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)
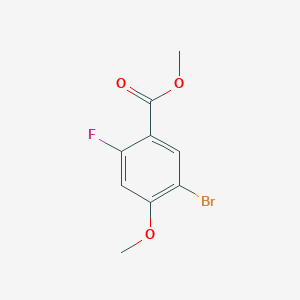

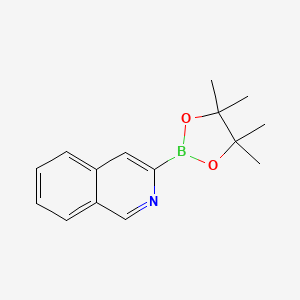
![3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3043904.png)
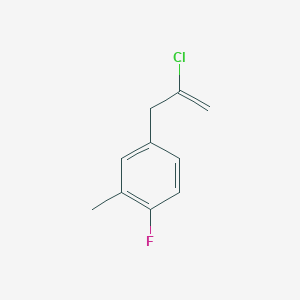

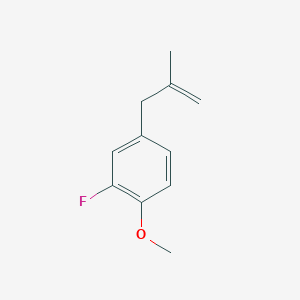
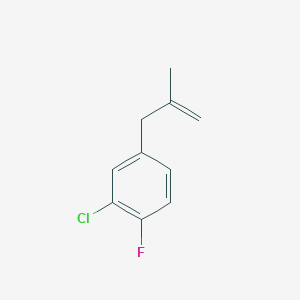

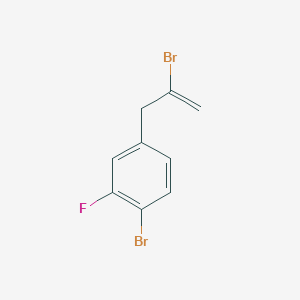
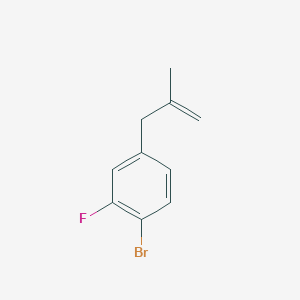

![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)